![molecular formula C17H14Cl2N2O B2434090 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 956705-28-5](/img/structure/B2434090.png)
1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
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Description
Scientific Research Applications
Tautomerism and Structural Studies
- Pyrazoles like 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole exhibit unique tautomerism. X-ray crystallography and NMR spectroscopy have been utilized to explore their structures, particularly in the context of tautomerism in both solution and solid states (Cornago et al., 2009).
Synthesis and Crystal Structure
- Research on pyrazole derivatives often focuses on their synthesis and structural analysis, with X-ray analysis providing insights into their crystal structures. This is crucial for understanding the chemical properties and potential applications of such compounds (Kumarasinghe et al., 2009).
Applications in Biological Activity Research
- 3-phenyl-1H-pyrazole, an intermediate derivative of pyrazole, is important for synthesizing biologically active compounds, particularly in cancer therapy and as small molecule inhibitors. This highlights the potential role of pyrazoles in medicinal chemistry and drug development (Liu et al., 2017).
Role in Antidepressant Activity
- Certain pyrazoline derivatives, including those related to 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, have been synthesized and shown to possess antidepressant activities. This suggests their potential use in developing new antidepressant drugs (Palaska et al., 2001).
Environmental and Agricultural Applications
- Pyrazole derivatives are also used in environmental studies, such as being labeled for tracking in metabolism and toxicology studies. This application is crucial for understanding the environmental impact and safety of chemicals, including pesticides (Liu et al., 2011).
Role in Molecular Targeted Therapy
- The synthesis and application of pyrazole derivatives in molecular targeted therapy, particularly for cancer treatment, emphasize their significance in the field of medicinal chemistry. Their selectivity and lower side effects make them promising candidates for cancer therapy (Liu et al., 2017).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-11-14(13-5-3-4-6-17(13)22-2)10-21(20-11)12-7-8-15(18)16(19)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBFBAKMXCGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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